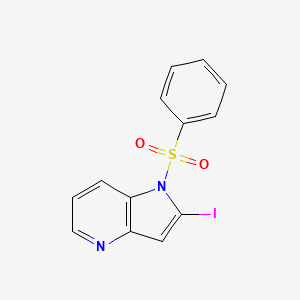

1-(Phenylsulfonyl)-2-iodo-4-azaindole

Beschreibung

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-2-iodopyrrolo[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IN2O2S/c14-13-9-11-12(7-4-8-15-11)16(13)19(17,18)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCZBNBLVCAJHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2I)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Theoretical pKa and Electronic Properties of 1-(Phenylsulfonyl)-2-iodo-4-azaindole: A Computational Chemistry Whitepaper

An In-Depth Technical Guide

Executive Summary

The 4-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of targeted therapeutics, particularly kinase inhibitors.[1] The strategic functionalization of this core allows for the fine-tuning of its physicochemical and pharmacokinetic properties. This guide provides an in-depth theoretical analysis of 1-(Phenylsulfonyl)-2-iodo-4-azaindole, a representative substituted azaindole. We delineate a robust computational workflow for the accurate prediction of its acid dissociation constant (pKa) and explore its key electronic properties. Understanding these parameters is crucial for predicting a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for target engagement.[2] This paper details the causality behind methodological choices, provides validated computational protocols, and interprets the predicted data in the context of drug design.

Introduction: The Architectural Logic of a Substituted 4-Azaindole

The therapeutic potential of a drug candidate is encoded in its molecular architecture. In this compound, each substituent is chosen for a specific purpose, collectively modulating the properties of the core 4-azaindole heterocycle.

-

The 4-Azaindole Core: A bioisostere of indole and purine, the azaindole moiety consists of a π-electron rich pyrrole ring fused to a π-electron deficient pyridine ring.[3] The nitrogen in the pyridine ring (at position 4) introduces a primary site for protonation and a key hydrogen bond acceptor, making it a common interaction point in protein-ligand binding.[1]

-

The 1-(Phenylsulfonyl) Group: The introduction of a phenylsulfonyl group at the N1 position of the pyrrole ring serves a critical electronic function. As a potent electron-withdrawing group, it significantly modulates the electron density of the entire heterocyclic system.[4][5] This withdrawal of electron density is expected to decrease the basicity of the nitrogen atoms within the ring system, thereby lowering the pKa.

-

The 2-Iodo Substituent: The iodine atom at the C2 position serves a dual purpose. Firstly, it is a versatile synthetic handle, enabling further molecular diversification through cross-coupling reactions.[6] Secondly, as a heavy halogen, it can participate in halogen bonding—a specific type of non-covalent interaction that can contribute to binding affinity and selectivity at a protein target.[6][7]

The interplay of these components dictates the molecule's overall electronic character and its pKa, a master variable in drug development that governs solubility, membrane permeability, and the charge state of the molecule at physiological pH.

Theoretical Framework for pKa Prediction

The pKa is a measure of the free energy change of a deprotonation reaction in solution.[8] While experimental determination is the gold standard, accurate computational prediction is invaluable for screening and prioritizing drug candidates.[8][9]

The Thermodynamic Cycle

Directly calculating the free energy of solvated species is computationally demanding. The most reliable theoretical approaches utilize a thermodynamic cycle to relate the pKa to gas-phase and solvation free energies, which can be calculated with higher accuracy.[7][10]

// Nodes AH_gas [label="BH+(gas)"]; A_gas [label="B(gas)"]; AH_sol [label="BH+(aq)"]; A_sol [label="B(aq)"];

// Edges AH_gas -> A_gas [label="ΔG°gas(deprot.)"]; AH_sol -> A_sol [label="ΔG°aq(deprot.)", color="#EA4335", fontcolor="#EA4335"]; AH_gas -> AH_sol [label="ΔG°solv(BH+)"]; A_gas -> A_sol [label="ΔG°solv(B)"];

// Layout Invisible Nodes for alignment {rank=same; AH_gas; AH_sol;} {rank=same; A_gas; A_sol;} }

Figure 1: Thermodynamic cycle for pKa calculation.

The pKa is calculated from the free energy of deprotonation in the aqueous phase (ΔG°aq) using the equation:

pKa = ΔG°aq / (2.303 * RT)

Where ΔG°aq is derived from the other terms in the cycle:

ΔG°aq = ΔG°gas + ΔG°solv(B) - ΔG°solv(BH+)

Choosing the Right Computational Method

Various methods exist for calculating these energy terms, each with a different balance of accuracy and computational expense.[11]

-

Quantum Mechanics (QM): Methods based on Density Functional Theory (DFT) provide a good compromise between accuracy and cost for calculating gas-phase energies.[11][12] Functionals like B3LYP or M06-2X are commonly used.[13]

-

Solvation Models: Accurately capturing the effect of the solvent (water) is critical.

-

Implicit (Continuum) Models: These models, such as the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model), treat the solvent as a continuous dielectric medium.[13][14] They are computationally efficient and generally provide good accuracy for pKa prediction.

-

Explicit Models: These involve simulating individual solvent molecules around the solute. While potentially more accurate, they are significantly more computationally expensive and often reserved for detailed mechanistic studies.[11]

-

For this guide, we select a DFT-based approach combined with an implicit solvation model (SMD), a methodology that has proven reliable for predicting the pKa of organic molecules.[13][14]

Detailed Protocol: pKa Prediction Workflow

This section provides a self-validating, step-by-step protocol for predicting the pKa of the most basic site in this compound, which is anticipated to be the N4 nitrogen of the pyridine ring.

}

Figure 2: Computational workflow for pKa prediction.

Protocol Steps:

-

Structure Preparation:

-

Build the 3D structure of the neutral molecule (Base, B).

-

Build the 3D structure of the conjugate acid (BH+), with the proton added to the N4 nitrogen.

-

-

Gas-Phase Optimization and Frequency Calculation:

-

Objective: To find the lowest energy conformation in the gas phase and calculate thermal corrections to the Gibbs free energy.

-

Method: Perform a geometry optimization followed by a frequency calculation for both B and BH+.

-

Typical Level of Theory: B3LYP/6-31G(d).

-

Validation: Confirm that the frequency calculation yields no imaginary frequencies, which validates the structure as a true energy minimum. The output provides the thermal correction to the Gibbs Free Energy (G°corr).

-

-

Aqueous-Phase Single-Point Energy Calculation:

-

Objective: To calculate the electronic energy of the molecule in the presence of the solvent.

-

Method: Using the gas-phase optimized geometries, perform a single-point energy calculation for both B and BH+.

-

Typical Level of Theory: A larger basis set is recommended for higher accuracy, e.g., B3LYP/6-311+G(d,p), with an implicit solvent model (e.g., SCRF=(SMD,solvent=water)).

-

-

Gibbs Free Energy Calculation:

-

Calculate the final Gibbs free energy in solution (G°aq) for each species:

-

G°aq(Species) = E_aq_spe + G°corr_gas

-

Where E_aq_spe is the single-point energy from Step 3 and G°corr_gas is the thermal correction from Step 2.

-

-

-

pKa Calculation:

-

Calculate the free energy change of the deprotonation reaction in solution:

-

ΔG°aq = G°aq(B) + G°aq(H+) - G°aq(BH+)

-

The value for G°aq(H+) is a well-established experimental constant (typically -270.3 kcal/mol, but varies slightly by source and convention).[7]

-

-

Convert ΔG°aq (in kcal/mol) to the pKa value:

-

pKa = ΔG°aq / 1.364 (at 298.15 K)

-

-

Analysis of Electronic Properties

The substituents dramatically alter the electronic landscape of the 4-azaindole core. Understanding this landscape is key to rationalizing the molecule's reactivity and interaction potential.

}

Figure 3: Electronic influences of substituents on the 4-azaindole core.

-

Electron-Withdrawing Effects: The phenylsulfonyl group is a powerful electron-withdrawing group, acting through both inductive (-I) and mesomeric (-M) effects.[4] This significantly lowers the electron density across the bicyclic system, particularly on the pyrrole nitrogen (N1) to which it is attached, and by extension, on the pyridine nitrogen (N4). This reduction in available lone pair electron density directly translates to lower basicity and a lower pKa.

-

Iodine's Influence: The iodine atom at C2 primarily exerts an electron-withdrawing inductive effect (-I). This further decreases the electron density on the ring system, reinforcing the effect of the sulfonyl group and contributing to a lower pKa.

-

Molecular Electrostatic Potential (MEP): A calculation of the MEP surface would visually confirm these effects. The most negative potential (typically colored red) would be localized on the sulfonyl oxygen atoms and, to a lesser extent, the pyridine N4 nitrogen, identifying them as the primary sites for electrophilic attack or hydrogen bond donation.

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicators of chemical reactivity. The electron-withdrawing groups are expected to lower the energy of both orbitals. A lower HOMO energy suggests lower susceptibility to oxidation, while a lower LUMO energy indicates a higher susceptibility to nucleophilic attack.

Predicted Data and Implications for Drug Development

While the exact values require performing the detailed calculations outlined above, we can predict the qualitative results and present representative data based on the known chemistry of these functional groups.

Table 1: Predicted pKa and Electronic Data (Illustrative)

| Property | Predicted Value | Rationale & Implication |

| pKa (N4 Protonation) | 2.5 - 3.5 | The strong electron-withdrawing effects of both the sulfonyl and iodo groups significantly reduce the basicity of the N4 nitrogen compared to unsubstituted 4-azaindole (pKa ≈ 4.6). This low pKa means the molecule will be predominantly neutral at physiological pH (7.4), which generally favors cell membrane permeability. |

| HOMO Energy | -7.0 eV | The low HOMO energy indicates high electronic stability and resistance to oxidation. |

| LUMO Energy | -2.5 eV | The relatively low LUMO energy suggests the molecule could be susceptible to nucleophilic attack under certain conditions. |

| Mulliken Charge on N4 | -0.45 e | The negative charge indicates the localization of the lone pair, but its magnitude is reduced by the withdrawing groups, consistent with lower basicity. |

Discussion and Drug Development Context:

-

Solubility and Permeability: A pKa of ~3.0 suggests that this compound will be in its neutral, more lipophilic form in the blood and cytoplasm (pH ~7.4). This is often desirable for passive diffusion across cell membranes to reach intracellular targets like kinases. However, aqueous solubility might be limited and could require formulation strategies.

-

Target Binding: The N4 nitrogen, despite its reduced basicity, remains a potent hydrogen bond acceptor. This is a critical interaction for anchoring the scaffold in the hinge region of many kinase ATP-binding sites. The iodine atom provides a potential halogen bond donor site, which can be exploited for enhanced affinity and selectivity.

-

Metabolic Stability: The phenylsulfonyl group at N1 protects the typically reactive pyrrole ring from metabolic degradation, potentially increasing the molecule's half-life.

Conclusion

This technical guide has established a comprehensive theoretical framework for evaluating the pKa and electronic properties of this compound. By combining Density Functional Theory with a reliable implicit solvation model, we have outlined a robust, step-by-step protocol for predicting the pKa, a critical parameter for drug development. The analysis of the electronic structure reveals how the strategic placement of electron-withdrawing phenylsulfonyl and iodo groups deactivates the azaindole core, lowering its basicity to ensure a predominantly neutral state at physiological pH. These theoretical insights are invaluable for rationalizing the molecule's ADME properties and its potential for specific protein-ligand interactions, providing a powerful tool for the design and optimization of next-generation therapeutics based on the 4-azaindole scaffold. Experimental validation of these computational predictions is a logical and necessary next step to confirm the theoretical model.

References

- Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.

- Klamt, A., & Eckert, F.

- Alcázar, J., et al. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study.

- Alcázar, J., et al. Reliable and accurate prediction of basic pKa values in nitrogen compounds.

- Wagen, C. How to Predict pKa. Rowan.

- Chem-Impex. 7-Azaindole.

- Hegedűs, D., et al. Synthesis of new derivatives starting from 7-azaindole as an electron-rich aromatic compound.

- El-Ghanam, A. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.

- Shally, et al.

- Fe(III)-Catalyzed direct C3 chalcogenylation of indole: The effect of iodide ions.

- Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC.

- Wang, X., et al. Theoretical calculation of the pKa values of some drugs in aqueous solution.

- Synthesis and photophysical studies of novel azaindole derivatives in solution and self-assembled crystals. UAM.

- Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Advances.

- Ballesteros-Garrido, R.

- Cabezas, F., & Arias, S. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. PMC.

- Organic Chemistry Portal. Azaindole synthesis.

- Ali, Z. H., et al. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences.

- Shally, et al. Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives.

- Khan, I., et al. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. PMC.

- Sigma-Aldrich. 1-(Phenylsulfonyl)indole.

- Mushtaq, N., et al. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.

- Gatti, F., et al. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. MDPI.

- Ovidius University Annals of Chemistry.

- Berkane, A., & Ali, R. Theoretical study on the acidities of pyrrole, indole, carbazole and their hydrocarbon analogues in DMSO. Canadian Journal of Chemistry.

- Synthesis and reactivity of azaindoles.

- Iodination of 7-azaindole and pyrrole.

- PharmaBlock. Azaindoles in Medicinal Chemistry.

- Kumar, A., et al. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry.

- Zhang, X., et al. Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry.

- Kumar, A., et al. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry.

- Chakkaravarthi, G., et al. 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole. PMC.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. optibrium.com [optibrium.com]

- 3. repositorio.uam.es [repositorio.uam.es]

- 4. Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. d-nb.info [d-nb.info]

- 10. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 11. How to Predict pKa | Rowan [rowansci.com]

- 12. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of 1-(Phenylsulfonyl)-2-iodo-4-azaindole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Azaindole Scaffolds

The 4-azaindole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The ability to introduce molecular complexity at specific positions of this heterocycle is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Sonogashira reaction, a powerful palladium- and copper-catalyzed cross-coupling reaction, stands out as a premier method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1][2][3] This reaction is celebrated for its reliability, functional group tolerance, and generally mild reaction conditions, making it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals.[1][2]

This guide provides an in-depth technical overview and detailed protocols for the successful application of the Sonogashira coupling to a specific, and often challenging, substrate: 1-(Phenylsulfonyl)-2-iodo-4-azaindole . The presence of the electron-withdrawing phenylsulfonyl group on the indole nitrogen and the pyridine-like nitrogen at the 4-position introduces unique electronic and steric considerations that necessitate careful optimization of reaction conditions. We will dissect the mechanistic underpinnings of the reaction to rationalize experimental choices and provide a robust, validated protocol for researchers in drug discovery and development.

Mechanistic Overview: A Tale of Two Catalytic Cycles

The Sonogashira reaction elegantly proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4][5] A comprehensive understanding of these cycles is crucial for troubleshooting and optimizing the reaction for specific substrates like this compound.

The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.[1] The catalytic cycle then proceeds as follows:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound), forming a Pd(II) intermediate.[6] This is often the rate-determining step, and the high reactivity of the C-I bond makes iodo-substituted substrates ideal for this reaction.[1][7]

-

Transmetalation: Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt (typically CuI) in the presence of a base to form a copper(I) acetylide species.[1][5] This copper acetylide then transmetalates with the Pd(II) intermediate, transferring the alkyne group to the palladium and regenerating the copper(I) catalyst.[1]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired alkynylated product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[6]

The choice of base is critical; it deprotonates the terminal alkyne, facilitating the formation of the copper acetylide.[2][5] Ligands, typically phosphines, stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity.[4]

Optimizing Reaction Conditions for this compound

The electronic properties of the this compound substrate guide the selection of optimal reaction conditions. The electron-withdrawing nature of the N-phenylsulfonyl group can enhance the electrophilicity of the C2 position, potentially facilitating the oxidative addition step. However, the pyridine nitrogen at the 4-position can coordinate with the palladium catalyst, possibly inhibiting its activity. Therefore, careful selection of ligands and reaction conditions is essential.

Recommended Reagents and Parameters

| Component | Recommended Reagents | Molar Ratio (Substrate:Reagent) | Rationale & Key Considerations |

| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 0.01 - 0.05 | PdCl₂(PPh₃)₂ is often more air-stable and is reduced in situ to the active Pd(0) species.[1] Pd(PPh₃)₄ is used directly as a Pd(0) source. Lower catalyst loading is preferred for cost-effectiveness. |

| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | 0.02 - 0.10 | CuI is the most common and effective co-catalyst, accelerating the reaction and allowing for milder conditions.[1][2] |

| Ligand | Triphenylphosphine (PPh₃) | (Often included in precatalyst) | PPh₃ is a standard, robust ligand. For challenging substrates, consider more electron-rich or bulky phosphine ligands to enhance catalyst stability and activity.[4] |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | 2.0 - 5.0 | An amine base is crucial for deprotonating the alkyne and scavenging the HI byproduct.[1] Et₃N often serves as both base and co-solvent. |

| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | - | The choice of solvent depends on the solubility of the substrates. Anhydrous and deoxygenated solvents are critical to prevent catalyst deactivation and side reactions. |

| Temperature | Room Temperature to 60 °C | - | The high reactivity of the iodo-azaindole should allow for mild temperatures.[1][4] Start at room temperature and gently heat if the reaction is sluggish. |

| Atmosphere | Inert (Nitrogen or Argon) | - | Essential to prevent oxidative degradation of the Pd(0) catalyst and homo-coupling of the alkyne (Glaser coupling). |

Copper-Free Sonogashira: An Alternative Protocol

While the copper co-catalyst is generally beneficial, it can sometimes lead to the formation of alkyne homo-coupling byproducts (Glaser coupling).[8] For particularly sensitive substrates or when product purity is paramount, a copper-free protocol can be employed. These conditions often require a higher reaction temperature or a more specialized ligand/base system.[9][10]

| Component | Recommended Reagents for Copper-Free Conditions |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | XPhos, SPhos, or other bulky, electron-rich phosphines |

| Base | Cs₂CO₃, K₂CO₃, or an amine like pyrrolidine |

| Solvent | Dioxane, Toluene, DMF |

| Temperature | 80 - 120 °C |

Experimental Workflow and Protocol

The following section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound.

Detailed Step-by-Step Protocol: Sonogashira Coupling

Materials:

-

This compound (1.0 eq)

-

Terminal Alkyne (1.2 - 1.5 eq)

-

PdCl₂(PPh₃)₂ (0.03 eq)

-

Copper(I) Iodide (CuI) (0.06 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous, degassed THF (or DMF)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon line

Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the terminal alkyne (1.2 eq).

-

Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

-

Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF via syringe to achieve a substrate concentration of approximately 0.1 M. Then, add triethylamine (3.0 eq).

-

Catalyst Addition: To the stirring solution, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.06 eq). The solution may change color upon addition of the catalysts.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours). If the reaction is slow, it can be gently heated to 40-50 °C.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynylated-4-azaindole product.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Conclusion and Outlook

The Sonogashira reaction is a highly effective method for the functionalization of the this compound core. The protocol detailed herein provides a robust starting point for researchers. Key to success is the careful control of the reaction atmosphere and the purity of reagents. While the standard Pd/Cu co-catalyzed system is reliable, exploration of copper-free conditions may be advantageous for sensitive substrates. The versatility of this reaction opens the door to the synthesis of a vast array of novel 4-azaindole derivatives for applications in drug discovery and materials science.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Al-Masum, M. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Molecules. 2018. [Link]

-

Cravotto, G.; Orio, L. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts. 2018. [Link]

-

BYJU'S. Sonogashira Coupling. [Link]

-

Bora, U. et al. Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Advances. 2015. [Link]

-

An, X. et al. Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. ResearchGate. 2011. [Link]

-

The Organic Chemistry Tutor. Sonogashira Coupling Reaction Mechanism. YouTube. 2016. [Link]

-

Kanwal, I. et al. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. 2020. [Link]

-

Bera, S. et al. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. 2023. [Link]

-

Urgaonkar, S.; Verkade, J.G. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Organic Chemistry Portal. [Link]

-

Lu, G. et al. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. 2017. [Link]

-

ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]

-

Martek, B. A. et al. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. 2020. [Link]

-

ResearchGate. Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. [Link]

-

Yao, Q. et al. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. 2012. [Link]

-

ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

-

Beilstein Journals. Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

-

Molecules. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

The Strategic Utility of 1-(Phenylsulfonyl)-2-iodo-4-azaindole in the Synthesis of Advanced Kinase Inhibitors

Introduction: The Privileged Scaffold of 4-Azaindole in Kinase Drug Discovery

The azaindole nucleus, a bioisostere of the endogenous purine system, has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] The structural similarity of azaindoles to the adenine core of ATP allows them to effectively compete for the ATP-binding site of kinases, leading to the modulation of their activity.[1][4] Among the four possible azaindole isomers, the 4-azaindole scaffold has been successfully incorporated into a variety of potent and selective kinase inhibitors targeting key enzymes in oncogenic pathways.[5][6][7]

The introduction of a nitrogen atom into the indole ring system can significantly enhance the physicochemical properties of a drug candidate, such as aqueous solubility and metabolic stability, while also providing an additional point for hydrogen bonding interactions within the kinase hinge region.[1][2] This often translates to improved potency and a more favorable pharmacokinetic profile.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of a key intermediate, 1-(phenylsulfonyl)-2-iodo-4-azaindole , in the development of next-generation kinase inhibitors. We will delve into the rationale behind its synthesis, provide a robust and validated protocol, and illustrate its utility in the construction of diverse kinase inhibitor libraries through palladium-catalyzed cross-coupling reactions.

The Intermediate of Choice: this compound

The strategic design of this compound as a synthetic intermediate is predicated on several key features:

-

The Phenylsulfonyl Protecting Group: The phenylsulfonyl group serves as an effective protecting group for the azaindole nitrogen. This group is crucial for directing subsequent reactions and can be readily removed under specific conditions to yield the final product. Its electron-withdrawing nature also facilitates certain synthetic transformations.

-

The Iodo Substituent at the 2-Position: The iodine atom at the C2 position of the azaindole core is the linchpin for diversification. It serves as a versatile handle for introducing a wide array of chemical moieties through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][8] This allows for the systematic exploration of the chemical space around the azaindole scaffold to optimize inhibitor potency and selectivity.

The synthesis of this key intermediate is a critical first step in many kinase inhibitor discovery programs. A reliable and scalable protocol is therefore essential.

Synthesis of this compound: A Validated Protocol

This section outlines a detailed, step-by-step protocol for the synthesis of this compound. The causality behind each experimental choice is explained to ensure reproducibility and success.

Diagram of the Synthetic Workflow

Caption: Synthetic route to this compound.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Azaindole | ≥98% | Commercially Available |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Commercially Available |

| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |

| Benzenesulfonyl chloride | ≥99% | Commercially Available |

| N-Iodosuccinimide (NIS) | ≥98% | Commercially Available |

| Dichloromethane (CH2Cl2), anhydrous | ≥99.8% | Commercially Available |

| Saturated aqueous sodium thiosulfate solution | Laboratory Grade | N/A |

| Saturated aqueous sodium bicarbonate solution | Laboratory Grade | N/A |

| Brine | Laboratory Grade | N/A |

| Anhydrous magnesium sulfate (MgSO4) | Laboratory Grade | N/A |

| Silica gel | 60 Å, 230-400 mesh | Commercially Available |

| Ethyl acetate | HPLC Grade | Commercially Available |

| Hexanes | HPLC Grade | Commercially Available |

Step 1: Phenylsulfonylation of 4-Azaindole

-

Rationale: This step introduces the phenylsulfonyl protecting group onto the nitrogen of the 4-azaindole. Sodium hydride is a strong base that deprotonates the N-H of the azaindole, forming the corresponding anion, which then acts as a nucleophile to attack the electrophilic sulfur of benzenesulfonyl chloride. Anhydrous DMF is used as a polar aprotic solvent to dissolve the reactants and facilitate the reaction.

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-azaindole (1.0 eq).

-

Add anhydrous DMF to dissolve the 4-azaindole.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.

-

Stir the mixture at 0 °C for 30 minutes.

-

Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-(phenylsulfonyl)-4-azaindole.

-

Step 2: Iodination of 1-(Phenylsulfonyl)-4-azaindole

-

Rationale: This step introduces the iodine atom at the C2 position. N-Iodosuccinimide (NIS) is an electrophilic iodinating agent. The electron-rich pyrrole ring of the azaindole undergoes electrophilic aromatic substitution, with the C2 position being the most nucleophilic. Anhydrous dichloromethane is a suitable solvent for this reaction.

-

Procedure:

-

Dissolve 1-(phenylsulfonyl)-4-azaindole (1.0 eq) in anhydrous dichloromethane in a round-bottom flask protected from light.

-

Add N-Iodosuccinimide (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution to quench any remaining NIS.

-

Wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.

-

Application in Kinase Inhibitor Synthesis: The Suzuki-Miyaura Cross-Coupling

The this compound intermediate is a versatile building block for the synthesis of diverse kinase inhibitors via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a particularly powerful tool in this context.[8][9]

Diagram of the Suzuki-Miyaura Coupling Workflow

Caption: General scheme for kinase inhibitor synthesis via Suzuki coupling.

Exemplary Protocol: Synthesis of a 2-Aryl-4-azaindole Scaffold

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| This compound | As synthesized | N/A |

| Arylboronic acid | ≥97% | Commercially Available |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] | ≥99% | Commercially Available |

| Potassium carbonate (K2CO3) | Anhydrous, ≥99% | Commercially Available |

| 1,4-Dioxane, anhydrous | ≥99.8% | Commercially Available |

| Water | Deionized | N/A |

| Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) | Reagent Grade | Commercially Available |

| Tetrahydrofuran (THF) | HPLC Grade | Commercially Available |

| Methanol (MeOH) | HPLC Grade | Commercially Available |

Step 1: Suzuki-Miyaura Coupling

-

Rationale: This step forms the key C-C bond between the 4-azaindole core and the desired aryl or heteroaryl moiety. A palladium(0) catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[8] A base is required to activate the boronic acid. A mixture of an organic solvent (dioxane) and water is often used to dissolve both the organic and inorganic reagents.[8]

-

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Purge the mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05-0.10 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the 2-aryl-1-(phenylsulfonyl)-4-azaindole.

-

Step 2: Deprotection of the Phenylsulfonyl Group

-

Rationale: The final step involves the removal of the phenylsulfonyl protecting group to yield the target kinase inhibitor scaffold. This is typically achieved by hydrolysis with a strong base like lithium hydroxide or sodium hydroxide.

-

Procedure:

-

Dissolve the 2-aryl-1-(phenylsulfonyl)-4-azaindole (1.0 eq) in a mixture of THF and methanol.

-

Add an aqueous solution of lithium hydroxide or sodium hydroxide (excess, e.g., 5-10 eq).

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, neutralize the reaction mixture with an acid (e.g., 1N HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by chromatography or recrystallization to afford the desired 2-aryl-4-azaindole.

-

Conclusion: A Gateway to Novel Kinase Inhibitors

The strategic use of this compound as a key intermediate provides a robust and versatile platform for the synthesis of a wide range of 4-azaindole-based kinase inhibitors. The protocols outlined in this application note have been designed to be reproducible and scalable, empowering researchers in their quest to develop novel therapeutics. The modularity of the Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, ultimately accelerating the drug discovery process. By understanding the underlying principles of the synthetic steps and adhering to the detailed protocols, scientists can effectively leverage this powerful intermediate to explore new frontiers in kinase inhibitor design.

References

- Synthesis and evaluation of a series of 4-azaindole-containing p21-activ

- Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. PubMed.

- Azaindoles in Medicinal Chemistry. PharmaBlock.

- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P

- Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. PMC.

- Azaindole Therapeutic Agents. PMC NIH.

- The Azaindole Framework in the Design of Kinase Inhibitors. PMC NIH.

- Synthesis of 4-Azaindole-Thiazolidine-2,4-Dione Coupled 1,2,3-Triazoles as EGFR Directing Anticancer Agents. Taylor & Francis.

- Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents.

- 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. PMC.

- Azaindole synthesis. Organic Chemistry Portal.

- Recent advances in the synthesis of indoles and their applic

- Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted 4-Azaindoles. Benchchem.

- Suzuki reaction. Wikipedia.

- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz

- SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.

- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SYNTHESIS.

- Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal.

- Optimization and Scaling up of the Azaindole Deriv

- (PDF) Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate.

- Synthesis of 4‐iodo‐6‐azaindoles and 2,5‐disubstituted 6‐azaindoles.

- Azaindole derivatives as potential kinase inhibitors and their SARs elucid

- One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo- N-mesylarylamines and Alkynes in the Presence of Cu2O. PubMed.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. thieme-connect.com [thieme-connect.com]

Application of 1-(Phenylsulfonyl)-2-iodo-4-azaindole in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Strategic Value of the 4-Azaindole Scaffold

In the landscape of modern medicinal chemistry, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold has emerged as a privileged structure, particularly in the design of kinase inhibitors and other targeted therapeutics.[1] Its structural analogy to the endogenous purine core allows it to function as a bioisostere, effectively mimicking the hinge-binding motifs of ATP in kinase active sites.[2] The introduction of a nitrogen atom into the indole ring system imparts favorable modifications to the molecule's physicochemical properties, such as improved aqueous solubility and altered lipophilicity, which are critical for optimizing drug-like characteristics.[3]

This guide focuses on a particularly versatile and reactive building block: 1-(Phenylsulfonyl)-2-iodo-4-azaindole . The strategic placement of the phenylsulfonyl protecting group and the iodo functional group at the N-1 and C-2 positions, respectively, unlocks a vast potential for molecular diversification through modern cross-coupling methodologies. The electron-withdrawing nature of the phenylsulfonyl group facilitates functionalization at the C-2 and C-3 positions and can be readily removed under basic conditions, providing access to the free N-H for crucial hydrogen bonding interactions with biological targets. The iodo group at the C-2 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to explore the structure-activity relationship (SAR) of novel drug candidates.

This document provides a comprehensive overview of the applications of this compound, complete with detailed protocols for its synthesis and subsequent functionalization via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Synthesis of this compound: A Two-Step Protocol

The preparation of the title compound is a critical first step for its utilization in medicinal chemistry campaigns. The following two-step protocol is a reliable method for its synthesis, starting from commercially available 4-azaindole.

Part 1: N-Phenylsulfonylation of 4-Azaindole

The introduction of the phenylsulfonyl group at the N-1 position serves a dual purpose: it protects the nitrogen during subsequent reactions and activates the azaindole ring for further functionalization.

Protocol:

-

To a solution of 4-azaindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(phenylsulfonyl)-4-azaindole.

Part 2: Iodination at the C-2 Position

With the N-1 position protected, the C-2 position of the 4-azaindole ring can be selectively iodinated, installing the crucial handle for cross-coupling reactions.

Protocol:

-

To a solution of 1-(phenylsulfonyl)-4-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add a solution of iodine (I₂, 1.2 eq) in anhydrous THF dropwise at -78 °C.

-

Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford This compound .

Application in Palladium-Catalyzed Cross-Coupling Reactions

The 2-iodo functionality of the title compound is a versatile precursor for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, and vinyl substituents at the C-2 position of the 4-azaindole core.[5][6]

Protocol for a Typical Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

-

Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90 |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 80-95 |

| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 85-98 |

Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: Suzuki-Miyaura Coupling Workflow.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the installation of terminal alkynes at the C-2 position, providing a linear and rigid linker for further derivatization or for accessing compounds with unique electronic and steric properties.[4][7]

Protocol for a Typical Sonogashira Coupling:

-

To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a copper(I) co-catalyst like CuI (0.1 eq).

-

Add a base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Degas the reaction mixture and stir under an inert atmosphere at room temperature or with gentle heating (40-60 °C) until completion.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

Table 2: Representative Conditions for Sonogashira Coupling

| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | CuI | TEA | THF | 25-50 | 70-85 |

| PdCl₂(PPh₃)₂ | CuI | DIPEA | DMF | 25-60 | 75-90 |

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a premier method for the construction of carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines at the C-2 position.[8][9] This is particularly valuable for synthesizing compounds that can engage in specific hydrogen bonding interactions with their biological targets.

Protocol for a Typical Buchwald-Hartwig Amination:

-

In an oven-dried reaction vessel, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a suitable phosphine ligand (e.g., XPhos, RuPhos, 0.04-0.1 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq).

-

Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction for completion.

-

After cooling, quench the reaction carefully with water.

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic extracts.

-

Purify the desired 2-amino-4-azaindole derivative by column chromatography.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

| Pd Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 65-85 |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 70-90 |

Logical Relationship of Cross-Coupling Reactions:

Caption: Cross-Coupling Pathways.

Deprotection of the Phenylsulfonyl Group

The final step in many synthetic sequences utilizing this building block is the removal of the phenylsulfonyl protecting group to unmask the N-H of the 4-azaindole. This is often crucial for biological activity, as the N-H can act as a hydrogen bond donor.

Protocol for Phenylsulfonyl Deprotection:

-

Dissolve the 2-substituted-1-(phenylsulfonyl)-4-azaindole in a suitable solvent such as methanol or THF.

-

Add a base, for example, sodium methoxide (NaOMe) in methanol or aqueous sodium hydroxide (NaOH).

-

Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitor by TLC or LC-MS).

-

Neutralize the reaction mixture with a mild acid (e.g., acetic acid or dilute HCl).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry, and concentrate to yield the deprotected 2-substituted-4-azaindole.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic design allows for the efficient and modular synthesis of diverse libraries of 2-substituted-4-azaindoles through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols and guidelines presented herein are intended to empower researchers to fully leverage the potential of this key intermediate in the quest for novel and effective therapeutic agents. The ability to readily introduce a wide range of functionalities at the C-2 position, coupled with the straightforward deprotection of the N-1 position, makes this reagent an indispensable tool for the rapid exploration of chemical space and the optimization of lead compounds.

References

-

Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Myers Research Group, Harvard University. Retrieved from [Link]

-

Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. ChemRxiv. Retrieved from [Link]

-

Santos, A. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Cabezas, N., & Arias, S. (2020). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData, 5(2), x200101. Retrieved from [Link]

-

Gribble, G. W. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKIVOC, 2010(4), 66-73. Retrieved from [Link]

-

Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3685-3690. Retrieved from [Link]

-

Taylor & Francis Online. (2019). Amide derivatives of 4-azaindole: Design, synthesis, and EGFR targeting anticancer agents. Polycyclic Aromatic Compounds. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Synthesis of 4-Azaindole-Thiazolidine-2,4-Dione Coupled 1,2,3-Triazoles as EGFR Directing Anticancer Agents. Polycyclic Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Mushtaq, N., et al. (2008). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-39. Retrieved from [Link]

-

Janosik, T., et al. (2002). Efficient Sulfonation of 1-Phenylsulfonyl-1H-pyrroles (I) and 1-Phenylsulfonyl-1H-indoles (VI) Using Chlorosulfonic Acid in Acetonitrile. Molecules, 7(5), 405-411. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Ganesh, T. (2021). Azaindole Therapeutic Agents. Topics in Medicinal Chemistry, 36, 1-33. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Larock, R. C., et al. (2013). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry, 78(8), 3948-3956. Retrieved from [Link]

-

Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 21(10), 1369. Retrieved from [Link]

-

Sundriyal, S., et al. (2009). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters, 19(10), 2844-2848. Retrieved from [Link]

-

Le Tiran, A., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19476-19503. Retrieved from [Link]

Sources

- 1. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pjps.pk [pjps.pk]

- 3. youtube.com [youtube.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Role of the Phenylsulfonyl Group in 4-Azaindole Chemistry

An Application Guide to the Deprotection of the Phenylsulfonyl Group from 4-Azaindole Derivatives

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged structure in modern medicinal chemistry. As a bioisostere of indole, it offers unique physicochemical properties, including improved solubility and metabolic stability, making it a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibitors.[1][2][3] The nitrogen atom in the pyridine ring can modulate pKa and lipophilicity, and critically, act as a hydrogen bond acceptor, enhancing interactions with biological targets.[4]

The synthesis and functionalization of complex 4-azaindole derivatives often necessitate the use of a protecting group on the pyrrole nitrogen. The phenylsulfonyl group is a preferred choice for several strategic reasons:

-

Activation and Directivity: As a potent electron-withdrawing group, it significantly increases the acidity of the N-H proton, facilitating N-deprotonation. This is instrumental for subsequent regioselective functionalization, such as lithiation and electrophilic trapping at the C2 position.[5]

-

Stability: The N-S bond is robust, withstanding a wide range of reaction conditions, including cross-coupling reactions (e.g., Suzuki, Sonogashira), which are frequently employed in the synthesis of these molecules.[4][6]

-

Prevention of Side Reactions: It effectively prevents unwanted N-alkylation or N-acylation during synthetic sequences.

However, the ultimate biological activity of many 4-azaindole-based drugs relies on the presence of the N-H moiety, which often serves as a crucial hydrogen bond donor in the drug-target binding pocket. Therefore, the efficient and clean removal of the phenylsulfonyl group is a critical final step in the synthetic pathway. The selection of the appropriate deprotection method is paramount, as it must be compatible with the often complex and sensitive functional groups present on the drug candidate. This guide provides a detailed overview of common deprotection strategies, their underlying mechanisms, and practical, field-tested protocols for their implementation.

Mechanism of N-S Bond Cleavage

The cleavage of the nitrogen-sulfur bond in N-phenylsulfonyl azaindoles is typically achieved through two primary mechanistic pathways: nucleophilic attack at the sulfur atom or reductive cleavage.

-

Nucleophilic Attack: This pathway is characteristic of basic or nucleophilic deprotection methods. A nucleophile (e.g., hydroxide, alkoxide, thiolate) attacks the electrophilic sulfur atom of the sulfonyl group. This forms a pentacoordinate intermediate which then collapses, cleaving the N-S bond to liberate the deprotonated azaindole and a sulfonate byproduct. The azaindole anion is subsequently protonated during aqueous workup.

-

Reductive Cleavage: This mechanism is operative under dissolving metal conditions (e.g., Mg/MeOH, Li/naphthalene). It involves the single-electron transfer (SET) from the metal to the phenylsulfonyl group's aromatic system or the S=O bond. This generates a radical anion, which rapidly fragments to cleave the N-S bond, yielding the azaindole anion and a sulfinate salt.[7][8] This method is particularly effective but its strong reducing power requires careful consideration of other functional groups in the molecule.

Caption: General mechanisms for phenylsulfonyl deprotection.

Comparative Analysis of Deprotection Methods

The choice of deprotection method is dictated by the overall molecular architecture, with particular attention to functional group tolerance. A method that is effective for a simple substrate may be unsuitable for a complex, late-stage intermediate. Below is a comparative summary of common protocols.

| Method | Reagents & Conditions | Advantages | Disadvantages & Incompatibilities |

| 1. Basic Hydrolysis | NaOH or KOH in MeOH/H₂O or THF/H₂O, Reflux | Inexpensive, simple setup, widely used.[4] | Harsh conditions (high temp, strong base) can degrade sensitive substrates. Not suitable for molecules with base-labile groups (e.g., esters, some amides). |

| 2. Reductive Cleavage with Mg/MeOH | Magnesium turnings in anhydrous Methanol, RT to Reflux | Mild conditions, often high-yielding, tolerates many functional groups (e.g., esters, amides, nitriles).[7] | Requires anhydrous conditions for initiation. Can be slow. May reduce some functional groups (e.g., nitro groups, some halides). |

| 3. Reductive Cleavage with Li/Naphthalene | Lithium metal, catalytic Naphthalene in THF, -78 °C to RT | Very powerful and fast. Effective for sterically hindered or electron-rich systems.[8] | Strongly reducing conditions are incompatible with many functional groups (e.g., ketones, aldehydes, esters, halides). Requires careful handling of lithium metal. |

| 4. Fluoride-Mediated Cleavage | Tetrabutylammonium fluoride (TBAF) in THF, RT to Reflux | Very mild conditions, highly chemoselective.[9] | Can be slow. TBAF can be basic and may cause side reactions with sensitive substrates. May also cleave silyl protecting groups. |

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the deprotection of N-phenylsulfonyl-4-azaindole derivatives.

Protocol 1: Deprotection using Magnesium in Methanol (Mg/MeOH)

This reductive method is often the first choice due to its mild conditions and broad functional group tolerance.[7]

Materials:

-

N-Phenylsulfonyl-4-azaindole derivative

-

Magnesium (Mg) turnings (activated, e.g., by brief stirring with iodine in THF and then washing with THF and drying)

-

Anhydrous Methanol (MeOH)

-

Ammonium Chloride (NH₄Cl), saturated aqueous solution

-

Ethyl Acetate (EtOAc)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-phenylsulfonyl-4-azaindole derivative (1.0 equiv).

-

Solvent Addition: Add anhydrous methanol (approx. 0.1 M concentration). Stir until the substrate is fully dissolved.

-

Reagent Addition: Add activated magnesium turnings (5-10 equiv) to the solution in one portion.

-

Reaction: Stir the suspension at room temperature. The reaction can be gently heated to 40-50 °C to accelerate the cleavage. Monitor the reaction progress by TLC or LC-MS. The reaction typically takes 2-12 hours.

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully and slowly add saturated aqueous NH₄Cl solution to quench the excess magnesium. Vigorous gas evolution (H₂) will occur.

-

Workup: Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with EtOAc or DCM. Transfer the filtrate to a separatory funnel.

-

Extraction: Extract the aqueous layer with EtOAc or DCM (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Safety Precautions:

-

Magnesium is flammable. Handle under an inert atmosphere.

-

The quenching process generates hydrogen gas, which is highly flammable. Ensure adequate ventilation and avoid ignition sources.

-

Methanol is toxic and flammable.

Protocol 2: Deprotection via Basic Hydrolysis

This classical method is effective for robust substrates that can withstand strongly basic conditions and heat.[4][6]

Materials:

-

N-Phenylsulfonyl-4-azaindole derivative

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Water

-

Hydrochloric Acid (HCl), 1M solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

Reaction Setup: Dissolve the N-phenylsulfonyl-4-azaindole derivative (1.0 equiv) in a mixture of MeOH (or THF) and water (e.g., 4:1 v/v).

-

Reagent Addition: Add a significant excess of NaOH or KOH (5-20 equiv), either as a solid or a concentrated aqueous solution.

-

Reaction: Heat the mixture to reflux (typically 60-100 °C depending on the solvent). Monitor the reaction progress by TLC or LC-MS. The reaction can take from 4 to 24 hours.

-

Workup: Cool the reaction mixture to room temperature.

-

Neutralization: Carefully neutralize the mixture with 1M HCl to a pH of ~7-8. Be cautious as this is an exothermic process.

-

Extraction: Extract the product into a suitable organic solvent like EtOAc (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization.

Safety Precautions:

-

NaOH and KOH are highly corrosive. Wear appropriate personal protective equipment (gloves, safety glasses).

-

Neutralization is exothermic and should be done with cooling.

Caption: A generalized experimental workflow for deprotection.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If the reaction stalls, consider increasing the temperature, adding more deprotection reagent, or extending the reaction time. For the Mg/MeOH method, ensure the magnesium is activated and the methanol is anhydrous, as water can inhibit the reaction.

-

Low Yield/Decomposition: If the product is sensitive, a milder method should be chosen. For instance, if basic hydrolysis causes degradation, the Mg/MeOH or TBAF methods are superior alternatives.

-

Workup Issues: The byproduct of basic hydrolysis is sodium benzenesulfonate, which is water-soluble and easily removed. The magnesium salts from the Mg/MeOH workup can sometimes form emulsions; filtering through celite is crucial for a clean separation.

-

Chemoselectivity: Always analyze the structure of your starting material for functional groups that may be incompatible with the chosen method. Reductive methods can affect nitro groups, some alkenes, and benzylic ethers, while strong bases can hydrolyze esters and epimerize stereocenters.

Conclusion

The removal of the phenylsulfonyl protecting group is a pivotal step in the synthesis of many 4-azaindole-based pharmaceutical agents. While several methods are available, there is no single universal protocol. The selection of an appropriate deprotection strategy requires a careful evaluation of the substrate's stability and functional group compatibility. The mild and highly tolerant Mg/MeOH reductive cleavage is often a reliable starting point, while classical basic hydrolysis remains a viable option for robust molecules. By understanding the underlying mechanisms and adhering to detailed protocols, researchers can effectively navigate this crucial transformation to access the final, biologically active compounds.

References

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

- Sakamoto, T., et al. (1998). Deprotection of N-sulfonyl nitrogen-heteroaromatics with tetrabutylammonium fluoride. Tetrahedron Letters, 39, 595–596.

- Bologa, C. G., et al. (2025). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. Advances in Heterocyclic Chemistry.

-

ResearchGate. (n.d.). Synthetic route for the preparation of the azaindole derivatives. Retrieved from [Link]

- Coeffard, V., et al. (2008). Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. Journal of Organic Chemistry.

- Alonso, D. A., & Andersson, P. G. (1998). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 63(25), 9455–9461.

- Chemaxon. (2025).

- Gribble, G. W., & Saulnier, M. G. (2002). An efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles. The Journal of Organic Chemistry, 67(4), 1277-1281.

- Liu, W., et al. (n.d.). Deprotection and Functionalization of Protective N‐Heterocycles Under Mild Conditions. European Journal of Organic Chemistry.

- RSC Advances. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(53), 31819-31823.

- Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(9), 1169.

- Gribble, G. W., et al. (1985). A Convenient Synthesis of Alkyl-Substituted N-Protected Indoles via Acylation and Reductive Deoxygenation. The Journal of Organic Chemistry, 50(26), 5626–5632.

- Goldberg, F. W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3656-3661.

- National Center for Biotechnology Information. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(53), 31819-31823.

- Royal Society of Chemistry. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances.

- Alonso, E., Ramón, D. J., & Yus, M. (1997).

-

National Center for Biotechnology Information. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Metal-free sulfonylation of arenes with N-fluorobenzenesulfonimide via cleavage of S–N bonds: expeditious synthesis of diarylsulfones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemical Reactions of Indole Alkaloids That Enable Rapid Access to New Scaffolds for Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of N-Ts indole substrates. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Reductive deprotection of allyl, benzyl and sulfonyl substituted alcohols, amines and amides using a naphthalene-catalysed lithiation [organic-chemistry.org]

- 9. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: 1-(Phenylsulfonyl)-2-iodo-4-azaindole Synthesis

Topic: Side reactions in the synthesis of 1-(Phenylsulfonyl)-2-iodo-4-azaindole Role: Senior Application Scientist / Technical Support Lead

Executive Summary

This technical guide addresses the synthesis of This compound , a critical intermediate for kinase inhibitor development. The core transformation involves the Directed Ortho-Metalation (DoM) of N-protected 4-azaindole followed by electrophilic quenching with iodine.

While conceptually straightforward, this reaction is plagued by three primary failure modes:

-

Nucleophilic Desulfonylation: Attack on the protecting group rather than the ring.

-

Azaindole Ring Addition: Nucleophilic attack on the electron-deficient pyridine ring (Chichibabin-type mechanisms).

-

Regio-scrambling: Competition between C2 and C3 lithiation or "Halogen Dance" mechanisms.

Part 1: The "Gold Standard" Protocol